molecular formula C20H21N3O4 B5532389 2,6-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

2,6-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5532389
M. Wt: 367.4 g/mol
InChI Key: RJGSUJLAUAYHLV-UHFFFAOYSA-N
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Description

The compound incorporates the 1,2,4-oxadiazole moiety, a five-membered heterocyclic compound that includes one oxygen, two carbon, and two nitrogen atoms within its ring structure. This structural unit is known for its versatile applications in pharmacology due to its ability to facilitate hydrogen bond interactions with biomacromolecules, thereby enhancing pharmacological activity (Jing-Jing Wang et al., 2022).

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including the compound of interest, can be accomplished through various synthetic protocols, depending on the starting substrate. Common methods involve the use of amidoxime, nitriles, chloroximes, benzaldehyde, vinyl benzene, and benzamides as starting materials. These protocols are designed to balance reaction conditions, feasibility, and economic considerations (Synthetic Communications, 2023).

Molecular Structure Analysis

The molecular structure of this compound, characterized by the presence of the 1,2,4-oxadiazole ring, plays a significant role in its chemical and pharmacological profile. This moiety is beneficial for the compound's interaction with different enzymes and receptors through weak interactions, which is a key factor in its bioactivity (G. Verma et al., 2019).

Chemical Reactions and Properties

1,2,4-Oxadiazole derivatives engage in a variety of chemical reactions that underline their versatility in synthetic chemistry. These reactions include nucleophilic substitution, electrophilic addition, and cycloaddition reactions, allowing for the generation of a wide array of further derivatives with tailored properties for specific applications (Rajnish Kumar et al., 2023).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents attached to the core structure. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical formulations (Kavita Rana et al., 2020).

Chemical Properties Analysis

The chemical properties of the compound, such as reactivity, stability, and interaction with biological targets, are dictated by the oxadiazole ring and the nature of its substituents. The oxadiazole ring is known for its ability to form hydrogen bonds and interact with various biological molecules, which is crucial for its biological activity (S. Jalhan et al., 2017).

Mechanism of Action

The mechanism of action of this compound would likely depend on its specific biological targets. Many benzamides exhibit their biological activities by interacting with specific proteins or enzymes in the body .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects .

properties

IUPAC Name

2,6-dimethoxy-N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-8-10-14(11-9-13)19-21-17(27-22-19)12-23(2)20(24)18-15(25-3)6-5-7-16(18)26-4/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGSUJLAUAYHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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